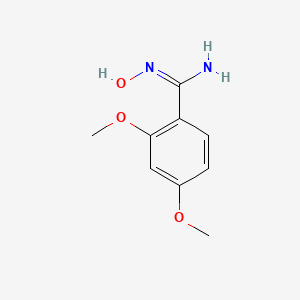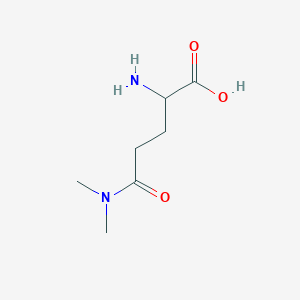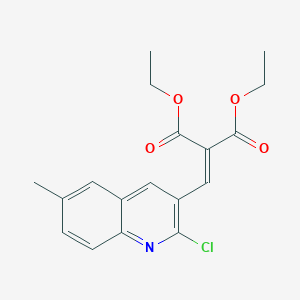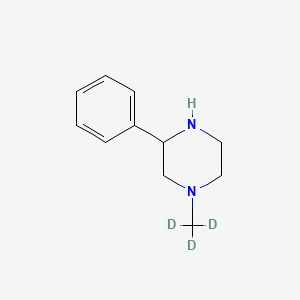
1-Methyl-d3-3-phenylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-d3-3-phenylpiperazine is a derivative of benzyl and benzyl piperazine. It is primarily used as a reference material in forensic laboratories and proteomics research . The compound has a molecular formula of C11H13D3N2 and a molecular weight of 179.28 . It affects the central and autonomic nervous systems, blood pressure, and smooth muscle .
Métodos De Preparación
The synthesis of 1-Methyl-d3-3-phenylpiperazine involves several steps. One method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . Another method involves the reduction of 4-protected-1-alkyl-2-oxo-3-phenylpiperazine followed by deprotection to yield 1-alkyl-3-phenylpiperazine . Industrial production methods often use novel intermediates like 4-Benzyl-1-methyl-2-oxo-3-phenylpiperazine .
Análisis De Reacciones Químicas
1-Methyl-d3-3-phenylpiperazine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include n-butyllithium, trimethylsilyl trifluoromethanesulfonate, and lithium aluminum hydride . Major products formed from these reactions include 1-alkyl-3-phenylpiperazines and other phenylpiperazine derivatives .
Aplicaciones Científicas De Investigación
1-Methyl-d3-3-phenylpiperazine is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It serves as a reference material in forensic laboratories and is used in proteomics research . The compound is also employed in the study of the central and autonomic nervous systems, blood pressure regulation, and smooth muscle function .
Mecanismo De Acción
The mechanism of action of 1-Methyl-d3-3-phenylpiperazine involves its interaction with the central and autonomic nervous systems. It affects blood pressure and smooth muscle function by targeting specific molecular pathways and receptors . The exact molecular targets and pathways involved are still under investigation, but the compound’s effects on the nervous system are well-documented .
Comparación Con Compuestos Similares
1-Methyl-d3-3-phenylpiperazine is similar to other piperazine derivatives such as 1-Phenylpiperazine, 1-(4-methylphenyl)piperazine, and 1-methyl-4-phenylpiperazine . These compounds share similar structures and biological activities but differ in their specific effects and applications. For example, 1-Phenylpiperazine and 1-(4-methylphenyl)piperazine are used as intestinal permeation enhancers, while this compound is primarily used in forensic and proteomics research .
Propiedades
Fórmula molecular |
C11H16N2 |
|---|---|
Peso molecular |
179.28 g/mol |
Nombre IUPAC |
3-phenyl-1-(trideuteriomethyl)piperazine |
InChI |
InChI=1S/C11H16N2/c1-13-8-7-12-11(9-13)10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3/i1D3 |
Clave InChI |
IRMBVBDXXYXPEW-FIBGUPNXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N1CCNC(C1)C2=CC=CC=C2 |
SMILES canónico |
CN1CCNC(C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Amino-2-(pyrazolo[1,5-a]pyridin-3-yl)pyrimidine](/img/structure/B13720947.png)
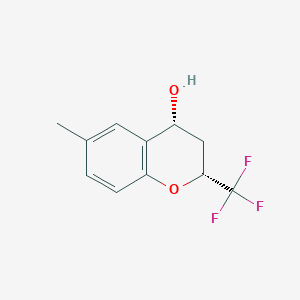
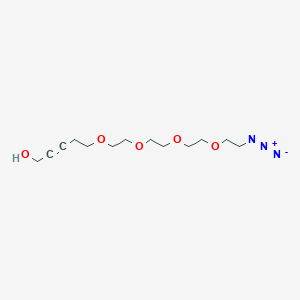
![N-Ethyl-3-fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13720978.png)
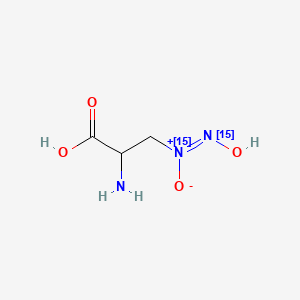
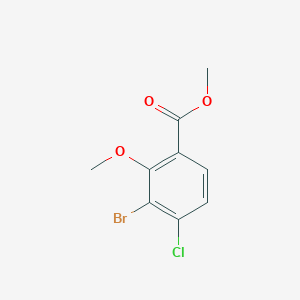
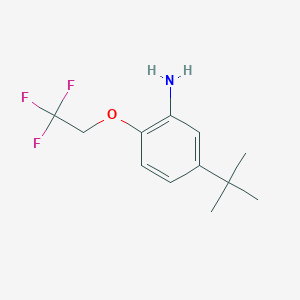
![2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)ethenyl]phenoxy]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]acetamide](/img/structure/B13720999.png)
![2-(2,2-Difluoro-ethoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzonitrile](/img/structure/B13721001.png)
